Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
“Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate” is a chemical compound with the empirical formula C8H6ClN3S . It is a derivative of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 229-233 °C (lit.) . Its predicted boiling point is 383.9±44.0 °C, and its predicted density is 1.461±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- A study outlined the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating a method for creating thiazole derivatives useful in synthesizing complex heterocyclic compounds (Žugelj et al., 2009).
- Another research effort detailed a single-step synthesis of 2-substituted 2-thiazolines from similar thiazole precursors, offering insights into the efficient synthesis of thiazoline derivatives with potential applications in drug discovery and materials science (Suzuki & Izawa, 1976).
Pharmacological Applications
- Research on thiazole derivatives targeting flavivirus envelope proteins found that modifications to the thiazole core structure could significantly enhance antiviral potency, metabolic stability, and therapeutic index, showing promise for developing new antiviral drugs (Mayhoub et al., 2011).
- A study involving the synthesis of a novel compound using a 1,3-dipolar cycloaddition reaction highlighted the potential for creating new molecules with specific biological or physical properties, useful in pharmaceuticals and materials science (Güiza et al., 2020).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate were evaluated for their in vitro antimicrobial and anticancer activity, indicating that these compounds could serve as leads for the development of new therapeutic agents (Hafez et al., 2016).
Corrosion Inhibition
- A study on the inhibition performances of thiazole-4-carboxylates against mild steel corrosion in hydrochloric acid solution provided insights into the use of these compounds as effective corrosion inhibitors, potentially applicable in industrial settings to protect metals from corrosion (El aoufir et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZCBFMFOJXUMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376911 |
Source
|
Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
127918-92-7 |
Source
|
Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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